molecular formula C10H9FO B11919428 2-Fluoro-2-methyl-2,3-dihydro-1H-inden-1-one

2-Fluoro-2-methyl-2,3-dihydro-1H-inden-1-one

Cat. No.: B11919428
M. Wt: 164.18 g/mol
InChI Key: LEYVNNXOQDJEJG-UHFFFAOYSA-N
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Description

2-Fluoro-2-methyl-2,3-dihydro-1H-inden-1-one is an organic compound with the molecular formula C10H9FO. It belongs to the class of compounds known as indenones, which are characterized by a fused ring system consisting of a benzene ring and a cyclopentanone ring. The presence of a fluorine atom and a methyl group on the cyclopentanone ring makes this compound unique and of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-2-methyl-2,3-dihydro-1H-inden-1-one typically involves the fluorination of 2-methyl-2,3-dihydro-1H-inden-1-one. One common method is the electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. The use of automated systems also enhances the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-2-methyl-2,3-dihydro-1H-inden-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form 2-fluoro-2-methyl-1H-inden-1-one using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the compound can yield 2-fluoro-2-methyl-2,3-dihydro-1H-indene using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution at room temperature.

    Reduction: Lithium aluminum hydride in dry ether at low temperature.

    Substitution: Sodium methoxide in methanol at reflux temperature.

Major Products Formed

    Oxidation: 2-Fluoro-2-methyl-1H-inden-1-one.

    Reduction: 2-Fluoro-2-methyl-2,3-dihydro-1H-indene.

    Substitution: Various substituted indenones depending on the nucleophile used.

Scientific Research Applications

2-Fluoro-2-methyl-2,3-dihydro-1H-inden-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a precursor in the synthesis of drugs targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 2-Fluoro-2-methyl-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom enhances its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-2,3-dihydro-1H-inden-1-one: Lacks the fluorine atom, resulting in different chemical and biological properties.

    2-Fluoro-2,3-dihydro-1H-inden-1-one: Lacks the methyl group, affecting its reactivity and applications.

    2-Fluoro-2-methyl-1H-inden-1-one:

Uniqueness

The unique combination of a fluorine atom and a methyl group in 2-Fluoro-2-methyl-2,3-dihydro-1H-inden-1-one imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications, as it can serve as a versatile intermediate in the synthesis of various functionalized molecules.

Properties

Molecular Formula

C10H9FO

Molecular Weight

164.18 g/mol

IUPAC Name

2-fluoro-2-methyl-3H-inden-1-one

InChI

InChI=1S/C10H9FO/c1-10(11)6-7-4-2-3-5-8(7)9(10)12/h2-5H,6H2,1H3

InChI Key

LEYVNNXOQDJEJG-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=CC=CC=C2C1=O)F

Origin of Product

United States

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